![molecular formula C10H11N3OS B1393221 (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283109-49-8](/img/structure/B1393221.png)
(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine
Vue d'ensemble
Description
“(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound with the molecular formula C10H11N3OS . It has a molecular weight of 221.28 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes compounds like “(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine”, involves various methods . One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd(OAc)2 and (o-tolyl)3P .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine” such as its boiling point, melting point, solubility, and stability are not available in the retrieved data .
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the thienyl pyridazinone structure have been recognized for their antimicrobial properties. The presence of the thienyl group contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to potential applications in the development of new antibiotics or antiseptics .
Anticancer and Cytotoxic Agents
The structural framework of thienyl pyridazinone derivatives has been explored for antitumor and cytotoxic activities. These compounds can be designed to target specific cancer cell lines, offering a pathway for the development of targeted cancer therapies .
Agricultural Chemicals
Derivatives of thienyl pyridazinone have shown promise as agricultural chemicals. They can function as herbicides, insecticides, or fungicides, contributing to plant protection and yield improvement in agricultural practices .
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. It could be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .
Anti-inflammatory and Analgesic Applications
Thienyl pyridazinone derivatives exhibit anti-inflammatory and analgesic activities. They can be utilized in the development of new medications to treat chronic inflammatory diseases and to provide pain relief .
Antihypertensive Drugs
The compound’s influence on vascular smooth muscle relaxation can be harnessed to develop antihypertensive drugs. These drugs would aim to lower blood pressure and reduce the risk of cardiovascular diseases .
Safety And Hazards
Propriétés
IUPAC Name |
2-(6-thiophen-2-ylpyridazin-3-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-5-6-14-10-4-3-8(12-13-10)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXMALUMNNNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



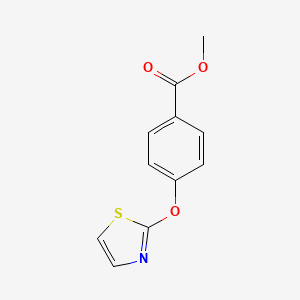
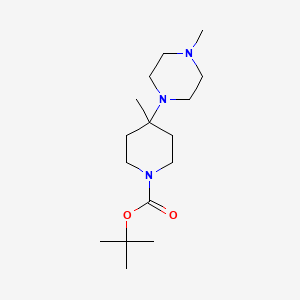
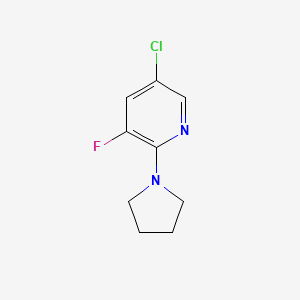
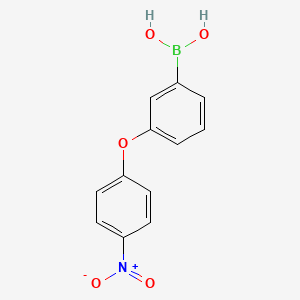

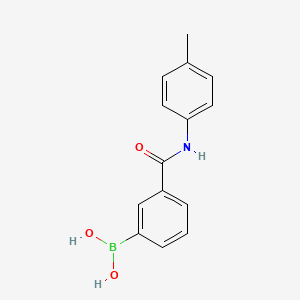
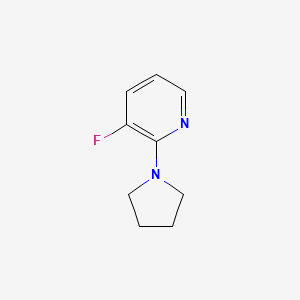
![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
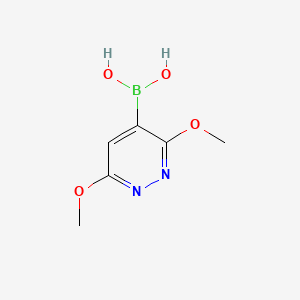
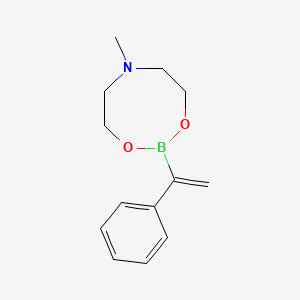

![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

